molecular formula C25H26N2O4S B11363025 N-(4-Methoxybenzyl)-1-tosyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

N-(4-Methoxybenzyl)-1-tosyl-1,2,3,4-tetrahydroquinoline-6-carboxamide

Cat. No.: B11363025
M. Wt: 450.6 g/mol
InChI Key: UFKSLPQHSMAAIU-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common synthetic route involves the reduction of Schiff bases, which are formed by the condensation of an amine with an aldehyde or ketone . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE can be compared to other similar compounds, such as:

The uniqueness of N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide

InChI

InChI=1S/C25H26N2O4S/c1-18-5-12-23(13-6-18)32(29,30)27-15-3-4-20-16-21(9-14-24(20)27)25(28)26-17-19-7-10-22(31-2)11-8-19/h5-14,16H,3-4,15,17H2,1-2H3,(H,26,28)

InChI Key

UFKSLPQHSMAAIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)C(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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